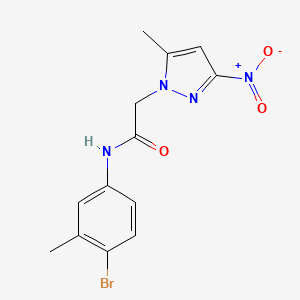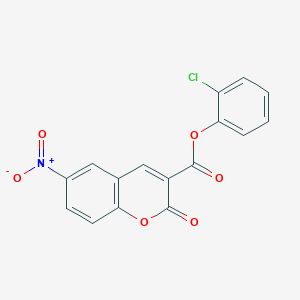
3-(2-oxo-2H-chromen-3-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Übersicht
Beschreibung
3-(2-oxo-2H-chromen-3-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 3-(2-oxo-2H-chromen-3-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is not fully understood. However, studies have shown that it acts by inhibiting specific enzymes and signaling pathways that are involved in various cellular processes such as cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-oxo-2H-chromen-3-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models, and inhibit the growth of various microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2-oxo-2H-chromen-3-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide in lab experiments include its high potency, broad-spectrum activity, and ease of synthesis. However, its limitations include its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on 3-(2-oxo-2H-chromen-3-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide. These include:
1. Studying the structure-activity relationship of this compound and its analogs to develop more potent and selective compounds.
2. Investigating the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
3. Developing novel drug delivery systems to enhance the bioavailability and efficacy of this compound.
4. Exploring the potential applications of this compound in other fields such as agriculture and environmental science.
In conclusion, 3-(2-oxo-2H-chromen-3-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its analogs.
Wissenschaftliche Forschungsanwendungen
3-(2-oxo-2H-chromen-3-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, anti-inflammatory agent, and antimicrobial agent. In drug discovery, it has been used as a lead compound for the development of novel drugs. In material science, it has been used as a building block for the synthesis of various materials such as polymers and nanoparticles.
Eigenschaften
IUPAC Name |
3-(2-oxochromen-3-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O3S/c28-23(27-25-26-21(15-31-25)16-7-2-1-3-8-16)19-11-6-10-17(13-19)20-14-18-9-4-5-12-22(18)30-24(20)29/h1-15H,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPVLQJFAYTPPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC(=C3)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[4-(4-chloro-3-methylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B3606682.png)
![2,5-dichloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3606688.png)

amino]-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B3606717.png)
![2-chloro-N-[1-(2-chlorophenyl)-4-(1-pyrrolidinylcarbonyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B3606718.png)
![7-(4-fluorophenyl)-1,3-dimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3606724.png)
![3-[5-({2-imino-4-oxo-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B3606731.png)
![N-[2-(difluoromethoxy)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B3606737.png)
![N-{[(2-iodophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B3606739.png)


![1-[2-(4-morpholinyl)-2-oxoethyl]-3-(trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole](/img/structure/B3606753.png)
![4-bromo-1-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-methyl-3-nitro-1H-pyrazole](/img/structure/B3606778.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B3606789.png)